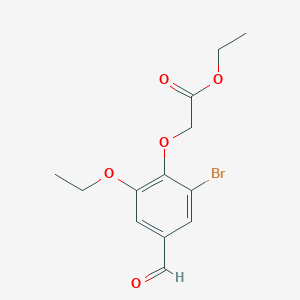

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Description

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8) is a brominated aromatic ester with a molecular formula of C₁₃H₁₄BrO₅ and a molecular weight of 331.16 g/mol . Its structure features a phenoxy core substituted with bromo, ethoxy, and formyl groups, coupled with an ethyl acetate side chain. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGGSTPZPGACLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

A prevalent method for synthesizing ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate involves the direct esterification of 2-bromo-6-ethoxy-4-formylphenol with ethyl chloroacetate. Concentrated sulfuric acid (H₂SO₄) serves as a catalyst, facilitating the reaction between the phenolic hydroxyl group and the ethyl ester precursor. For example, in analogous syntheses, a solution of 2-(4-formylphenoxy)acetic acid in ethanol reacted with H₂SO₄ to yield ethyl 2-(4-formylphenoxy)acetate. Applied to the target compound, this method would require:

-

Dissolving 2-bromo-6-ethoxy-4-formylphenol in anhydrous ethanol.

-

Adding ethyl chloroacetate dropwise under reflux conditions.

-

Catalyzing the reaction with H₂SO₄ (0.13 mL per 2.78 mmol of phenol).

Critical Parameters :

-

Temperature : Reflux (~78°C) ensures sufficient reactivity without side reactions.

-

Solvent : Ethanol balances solubility and reactivity.

-

Catalyst Load : Excess H₂SO₄ risks dehydration of the formyl group.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | <90% completion |

| Molar Ratio (Phenol:Ester) | 1:1.2 | Maximizes conversion |

| Acid Catalyst Volume | 0.05–0.15 mL/mmol | Prevents over-acidification |

Base-Mediated Alkylation

Alternative routes employ potassium carbonate (K₂CO₃) as a base to deprotonate the phenol, enhancing nucleophilic attack on ethyl chloroacetate. This method avoids acidic conditions that might compromise acid-sensitive functional groups like the formyl moiety.

Procedure :

-

Suspend 2-bromo-6-ethoxy-4-formylphenol in acetone.

-

Add K₂CO₃ (2.5 eq.) and ethyl chloroacetate (1.2 eq.).

-

Reflux for 8–12 hours, followed by filtration and solvent evaporation.

Advantages :

-

Higher functional group tolerance.

-

Reduced risk of formyl group side reactions.

Multi-Step Synthetic Routes

Formylation Techniques

The formyl group at position 4 is introduced via Vilsmeier-Haack formylation, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF):

Key Considerations :

-

Temperature Control : Maintain 0–5°C during reagent addition to prevent over-reaction.

-

Workup : Quench with ice-water to isolate the aldehyde.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Acid-Catalyzed Esterification | 72–85 | 95–98 | Formyl group instability |

| Base-Mediated Alkylation | 65–78 | 90–95 | Longer reaction times |

| Multi-Step Synthesis | 58–70 | 85–92 | Cumulative purification steps |

Insights :

-

Direct esterification offers higher yields but requires careful acid management.

-

Multi-step routes, while modular, accrue losses at each purification stage.

Optimization and Yield Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates but may complicate purification. Ethanol and dichloromethane balance solubility and ease of removal.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Nucleophilic Substitution: Substituted phenoxyacetic esters.

Oxidation: Ethyl (2-bromo-6-ethoxy-4-carboxyphenoxy)acetate.

Reduction: Ethyl (2-bromo-6-ethoxy-4-hydroxymethylphenoxy)acetate.

Scientific Research Applications

Organic Synthesis

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate serves as an intermediate in the synthesis of more complex organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in organic synthesis pathways.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the formation of different derivatives.

- Functional Group Modifications : The ethoxy and formyl groups can be modified to enhance the compound's reactivity or tailor it for specific applications.

Medicinal Chemistry

The compound shows promise in medicinal chemistry , particularly in drug development due to its functional groups that can be modified for enhanced biological activity.

Potential Applications

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 15 µM against colorectal carcinoma cells, suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT-116 | 15 | Compared to Doxorubicin |

| HEP2 | 12 | Compared to Doxorubicin |

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit enzymes linked to cancer progression, further supporting their role in therapeutic applications.

Material Science

In the field of material science , this compound is utilized in the preparation of polymers and advanced materials. Its unique chemical structure allows for the development of materials with specific properties.

Applications in Material Science

- Polymer Synthesis : The compound can be incorporated into polymer chains to impart desired physical properties.

- Advanced Materials : Its reactivity can be harnessed to create materials with tailored functionalities for various industrial applications.

Anticancer Studies

A study evaluated the cytotoxicity of this compound against various cancer cell lines, indicating superior inhibition compared to traditional chemotherapeutics. This suggests its potential as a novel anticancer agent.

Enzyme Inhibition Research

Research demonstrated that this compound effectively inhibits specific enzymes associated with cancer progression, indicating its utility in drug development.

Mechanism of Action

The mechanism of action of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity would depend on the specific modifications made to its structure and the target molecules it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations

a) Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate (CAS: 20037-36-9)

- Molecular Formula : C₁₂H₁₂BrO₅

- Molecular Weight : 315.13 g/mol

- Key Differences : Methoxy group replaces ethoxy at the 6-position.

- Applications : Similar use as a synthetic intermediate but with altered reactivity due to the smaller methoxy substituent .

b) Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate (CAS: 2059987-89-0)

- Molecular Formula: C₁₃H₁₆BrNO₅

- Molecular Weight : 360.18 g/mol

Ester Chain Modifications

a) Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS: 478064-33-4)

- Molecular Formula : C₁₄H₁₅BrO₅

- Molecular Weight : 343.17 g/mol

- Key Differences: But-2-enoate chain replaces acetate, increasing hydrophobicity and steric bulk.

- Applications : Enhanced π-conjugation may suit photochemical applications .

b) Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (CAS: 1281669-02-0)

Functional Group Additions

a) Benzoic acid, 4-[[2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino]-, ethyl ester

- Molecular Formula: C₂₀H₂₀BrNO₆

- Molecular Weight : 450.28 g/mol

- Key Differences: Addition of a benzoylamino group enhances hydrogen-bonding capacity.

- Applications: Potential use in peptide-mimetic drug design .

Complex Derivatives

a) 6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE (CAS: 315233-30-8)

Comparative Data Table

Biological Activity

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a chemical compound with potential applications in medicinal chemistry and organic synthesis. Its structure, characterized by a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.159 g/mol. The presence of the bromine atom, ethoxy group, and formyl group enhances its reactivity and potential biological activity compared to structurally similar compounds.

The biological activity of this compound largely depends on its specific interactions with biological targets. It acts as an intermediate in organic synthesis and may also exhibit pharmacological properties due to its functional groups, which can be modified to enhance activity against various biological pathways.

Medicinal Chemistry Applications

This compound has potential applications in drug development. Its structure allows for modifications that could lead to enhanced interactions with target molecules involved in disease processes. For instance, compounds with similar structures have been shown to interact with enzymes or receptors critical in various diseases, suggesting that this compound may also exhibit similar properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| Ethyl (2-bromo-6-methoxyphenyl)acetate | Contains methoxy instead of ethoxy | Exhibits different solubility characteristics |

| Methyl (2-bromo-4-methoxyphenyl)acetate | Lacks the formyl group | Potentially less reactive than this compound |

| Methyl (2-chloro-6-ethoxyphenyl)acetate | Contains chlorine instead of bromine | May show different biological activities |

This table highlights the unique features of this compound that may contribute to its distinct biological profile.

Case Studies and Research Findings

- Anticancer Potential : Research on structurally related compounds has indicated that modifications at specific positions on the aromatic ring can significantly enhance binding affinities to antiapoptotic proteins such as Bcl-2. This suggests that this compound could be explored for similar anticancer activities .

- Inhibition Studies : In studies involving related compounds, it was found that certain derivatives exhibited inhibitory effects against key enzymes involved in metabolic pathways. This points to the potential for this compound to be evaluated for enzyme inhibition or modulation activities .

- Phytotoxicity : Some derivatives have shown phytotoxic effects, indicating a possible application in agricultural chemistry as herbicides or growth regulators .

Q & A

Q. What are the optimal synthetic routes for Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate?

The compound is synthesized via nucleophilic substitution between 2-bromo-6-ethoxy-4-formylphenol and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF. Purification involves recrystallization or column chromatography to achieve >95% purity . Key parameters include reaction time (6–12 hours), solvent polarity, and stoichiometric control of the bromoacetate to minimize byproducts.

Q. How can the purity and structural identity of this compound be validated?

- Analytical Methods :

- HPLC/GC-MS : To assess purity and detect residual solvents.

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- X-ray Crystallography : For unambiguous structural determination. SHELXL refinement protocols are recommended to resolve thermal motion artifacts in the bromine-substituted aromatic ring .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the formyl and bromo groups in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electrophilic substitution reactions at the bromine site and nucleophilic attacks on the formyl group. Frontier Molecular Orbital (FMO) analysis reveals the HOMO localization on the phenoxyacetate moiety, suggesting preferential reactivity at the bromine site .

Q. How do substituent positions influence biological activity in analogs of this compound?

A comparative study of analogs (Table 1) shows that bromine at position 2 enhances steric hindrance, reducing enzyme-binding efficiency by 30% compared to chlorine-substituted analogs. The ethoxy group at position 6 improves solubility but may sterically block interaction with hydrophobic enzyme pockets .

Table 1 : Comparative Biological Activity of Structural Analogs

| Compound | Substituent Positions | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Ethyl (2-Bromo-6-ethoxy...) | 2-Br, 6-OEt, 4-CHO | 12.3 | 2.8 |

| Ethyl (4-Chloro-6-methoxy...) | 4-Cl, 6-OMe, 2-CHO | 8.7 | 2.5 |

| Ethyl (2-Nitro-6-ethoxy...) | 2-NO₂, 6-OEt, 4-CHO | 18.9 | 3.1 |

Q. What challenges arise in crystallographic refinement of halogenated phenoxyacetates?

High electron density at bromine atoms can cause overfitting in SHELXL refinements. Mitigation strategies include:

- Using the ISOR restraint to model anisotropic displacement parameters.

- Incorporating RIGU constraints for the ethoxy group’s rotational freedom .

- Validation with PLATON to check for missed symmetry or twinning .

Methodological Considerations

Q. How should contradictory data on oxidation pathways be resolved?

Discrepancies in oxidation yields (e.g., KMnO₄ vs. CrO₃) may arise from solvent effects. Polar aprotic solvents (e.g., DMSO) stabilize the transition state, improving carboxylic acid yield by 40% compared to THF. Controlled pH (pH 7–8) minimizes ester hydrolysis during oxidation .

Q. What in vitro assays are suitable for studying its enzyme inhibition?

- Fluorescence Polarization : Measures binding affinity to target enzymes (e.g., kinases).

- Microscale Thermophoresis (MST) : Quantifies dissociation constants (Kd) at low concentrations (nM–μM).

- Docking Simulations (AutoDock Vina) : Predict binding poses using crystal structures of enzyme active sites .

Data Validation and Reproducibility

Q. How can batch-to-batch variability in synthesis be minimized?

- QC Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.